molecular formula C16H13ClF3N3O3S B2458211 (2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone CAS No. 1118822-59-5

(2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone

Cat. No. B2458211
M. Wt: 419.8
InChI Key: NIASBYMRYNUWKG-UHFFFAOYSA-N
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Description

The compound is composed of a 2-chloropyridin-4-yl group, a 4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl group, and a methanone group . The presence of these groups suggests that the compound might have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is substituted at the 2-position with a chlorine atom and at the 4-position with a methanone group linked to a piperazine ring. The piperazine ring is further substituted with a sulfonyl group linked to a trifluorophenyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the electron-withdrawing chlorine, sulfonyl, and trifluorophenyl groups, as well as the electron-donating piperazine ring . These groups could potentially participate in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar sulfonyl group and the nonpolar trifluorophenyl group might impart interesting solubility characteristics . The compound might also exhibit unique optical and electronic properties due to the conjugated system of the pyridine ring .

Scientific Research Applications

Synthesis and Structure

The compound (2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone is part of a broader category of chemical compounds that have been synthesized for various scientific applications. The synthesis processes often involve multi-step reactions, leading to the formation of derivatives that have been characterized using techniques like melting point, 1H NMR, 13C NMR, FT-IR, and HRMS. The structural analysis through these methods provides detailed insights into the molecular configuration, which is crucial for understanding the compound's potential applications in different scientific fields (Wang et al., 2015).

Biological Activities

Compounds within the same family as (2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone have shown promising biological activities. For instance, similar N-phenylpyrazolyl aryl methanones derivatives have exhibited favorable herbicidal and insecticidal activities. These findings suggest potential agricultural applications, where such compounds could be used to develop new pesticides or herbicides that target specific pests or weeds without harming the crops (Wang et al., 2015).

Antimicrobial Activity

Research has also delved into the antimicrobial properties of related compounds. For example, derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid have shown variable and modest activity against bacterial and fungal strains. This indicates potential applications in the development of new antimicrobial agents, which could be particularly useful in addressing the growing concern of antibiotic resistance (Patel, Agravat, & Shaikh, 2011).

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. It could be of interest in fields such as medicinal chemistry, materials science, or chemical biology . Further studies would be needed to explore these possibilities.

properties

IUPAC Name

(2-chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3O3S/c17-13-9-10(3-4-21-13)16(24)22-5-7-23(8-6-22)27(25,26)12-2-1-11(18)14(19)15(12)20/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIASBYMRYNUWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=NC=C2)Cl)S(=O)(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropyridine-4-carbonyl)-4-(2,3,4-trifluorobenzenesulfonyl)piperazine

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